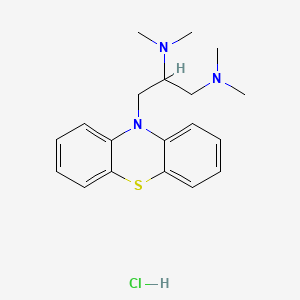

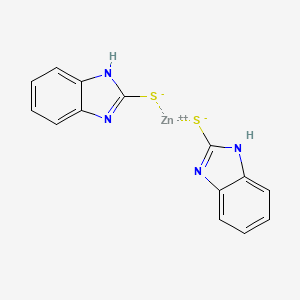

2-Mercaptobenzimidazole zinc salt

Overview

Description

2-Mercaptobenzimidazole zinc salt is a synthetic, organic solvent used as an additive in the manufacture of dyes, paints, and varnishes . It is also used to make photographic film and x-ray film . This compound is not soluble in water but can be dissolved by organic solvents such as acrylonitrile .

Synthesis Analysis

The synthesis of 2-Mercaptobenzimidazole and its derivatives has been a subject of interest in recent years . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .

Chemical Reactions Analysis

Benzimidazoles, including 2-Mercaptobenzimidazole, have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Physical And Chemical Properties Analysis

2-Mercaptobenzimidazole zinc salt has a molecular weight of 215.58 . It has a density of 1.66 at 20℃ . It is not soluble in water but slightly soluble in acidic methanol . Its water solubility is 45mg/L at 20℃ .

Scientific Research Applications

1. Corrosion Inhibition for Aluminum Alloys

- Application Summary: 2-Mercaptobenzimidazole (2-MBI) is used as a corrosion inhibitor for aluminum alloys. It forms a protective film on the alloy surface, reducing corrosion in corrosive environments .

- Method of Application: The 2-MBI-induced inhibitor layer is applied over the aluminum alloy in a 0.1 M NaCl solution. The presence of 2-MBI drives the rapid formation of a 20–30 nm thick protective film comprised of constitutional elements of C, S, and N from 2-MBI upon the surface of the alloy .

- Results: The protective film maintained 65% inhibiting efficiency after 1 day, which progressively degraded due to electrolyte ingress and eventually with a drop in inhibition efficiency down to 21% after 14 days .

2. Corrosion Inhibition for Copper Alloys

- Application Summary: 2-Mercaptobenzimidazole (MBI) is used to inhibit corrosion and prolong the lifetime of an epoxy resin coating on a copper-62 alloy surface in a simulated marine environment .

- Method of Application: MBI is added to the organic coating of the epoxy resin on the surface of the copper-62 alloy. The corrosion inhibition efficiency of MBI for the copper-62 alloy in simulated marine environments was investigated by means of immersion corrosion tests, Tafel polarization tests, and electrochemical impedance spectroscopy (EIS) .

- Results: For a total mass fraction of 0.5 wt. %, the corrosion inhibition efficiency was more than 90%, and the corrosion current density of the copper-62 alloy in simulated seawater with MBI was 6.01×10 −7 A cm −2 .

3. Manufacturing of Dyes, Paints, and Varnishes

- Application Summary: 2-Mercaptobenzimidazole zinc salt is used as an additive in the manufacture of dyes, paints, and varnishes .

4. Antibacterial and Antioxidant Activities

- Application Summary: Novel 2-Mercaptobenzimidazole derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities .

5. Antifungal and Cytotoxic Activity

- Application Summary: Compounds prepared from 2-Mercaptobenzimidazole have been tested for potential biological activities such as antifungal and cytotoxic activity .

6. Manufacturing of Photographic and X-ray Film

- Application Summary: 2-Mercaptobenzimidazole zinc salt is used as an additive in the manufacture of photographic film and x-ray film .

4. Antibacterial and Antioxidant Activities

- Application Summary: Novel 2-Mercaptobenzimidazole derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities .

5. Antifungal and Cytotoxic Activity

- Application Summary: Compounds prepared from 2-Mercaptobenzimidazole have been tested for potential biological activities such as antifungal and cytotoxic activity .

6. Manufacturing of Photographic and X-ray Film

Safety And Hazards

properties

IUPAC Name |

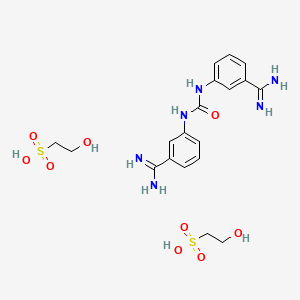

zinc;1H-benzimidazole-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6N2S.Zn/c2*10-7-8-5-3-1-2-4-6(5)9-7;/h2*1-4H,(H2,8,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYFKBJJJHDINU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)[S-].C1=CC=C2C(=C1)NC(=N2)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercaptobenzimidazole zinc salt | |

CAS RN |

3030-80-6 | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc di(benzimidazol-2-yl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.